tert-butyl 4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazine-1-carboxylate
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Overview
Description
tert-butyl 4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazine-1-carboxylate: is a synthetic organic compound that belongs to the class of triazine derivatives Triazines are heterocyclic compounds containing a six-membered ring with three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Triazine Ring: The triazine ring can be synthesized through a nucleophilic substitution reaction involving cyanuric chloride and an amine. For example, reacting cyanuric chloride with 4-amino-6-chloro-1,3,5-triazine under controlled conditions.
Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the intermediate triazine compound with piperazine.
tert-Butyl Protection: The final step involves the protection of the piperazine nitrogen with a tert-butyl group, typically using tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, where the chlorine atom can be replaced by various nucleophiles.
Oxidation and Reduction: The amino group on the triazine ring can participate in oxidation and reduction reactions, potentially altering the compound’s electronic properties.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium carbonate, dioxane/water solvent mixture, 70-80°C.
Oxidation: Common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
Substitution: Various substituted triazine derivatives depending on the nucleophile used.
Oxidation: Oxidized triazine derivatives.
Reduction: Reduced triazine derivatives.
Hydrolysis: Carboxylic acid derivative of the compound.
Scientific Research Applications
Chemistry
Material Science:
Biology and Medicine
Antimicrobial Agents: Triazine derivatives have shown promise as antimicrobial agents, and this compound could be explored for similar applications.
Drug Development: Potential use as a scaffold for designing new pharmaceuticals targeting various diseases.
Industry
Agriculture: Triazine compounds are used in herbicides, and this compound could be investigated for similar applications.
Textile Industry: Possible use in the synthesis of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazine-1-carboxylate would depend on its specific application. In biological systems, it could interact with enzymes or receptors, potentially inhibiting or modulating their activity. The triazine ring can form hydrogen bonds and other interactions with biological targets, influencing its activity .
Comparison with Similar Compounds
Similar Compounds
4-Amino-6-chloro-1,3,5-triazine: A simpler triazine derivative without the piperazine and tert-butyl groups.
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: A similar compound with a pyridine ring instead of a triazine ring.
Uniqueness
Structural Complexity: The presence of both the triazine and piperazine rings, along with the tert-butyl protection, makes this compound structurally unique.
Properties
IUPAC Name |
tert-butyl 4-(4-amino-6-chloro-1,3,5-triazin-2-yl)piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19ClN6O2/c1-12(2,3)21-11(20)19-6-4-18(5-7-19)10-16-8(13)15-9(14)17-10/h4-7H2,1-3H3,(H2,14,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDYSKHCGYBNOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=NC(=NC(=N2)N)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN6O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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